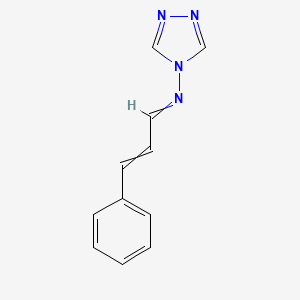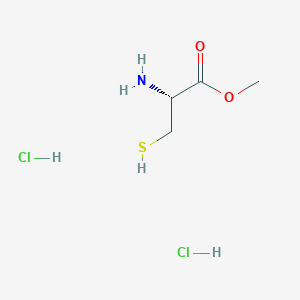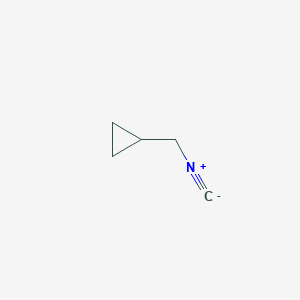![molecular formula C16H11FO2 B11725772 3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11725772.png)
3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound with the molecular formula C16H11FO2 This compound is part of the benzopyran family, which is known for its diverse biological activities
Métodos De Preparación
The synthesis of 3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of 2-fluorobenzaldehyde with 3,4-dihydro-2H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Análisis De Reacciones Químicas
3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form more complex structures.
Aplicaciones Científicas De Investigación
3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new drugs.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other similar compounds, such as:
3-[(4-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one: Similar structure but with a different position of the fluorine atom, which can affect its chemical properties and biological activities.
3-[(2-chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one:
3-[(2-methylphenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one: The presence of a methyl group instead of a fluorine atom can result in different chemical and biological properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C16H11FO2 |
|---|---|
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
3-[(2-fluorophenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H11FO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9H,10H2 |
Clave InChI |
PWJDMLKGJLNPOA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


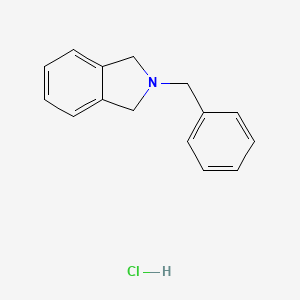
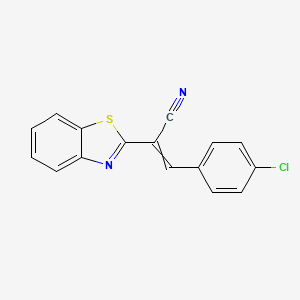
![3-[(Z)-N-(4-chloroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B11725705.png)
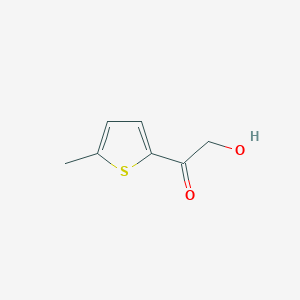


![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
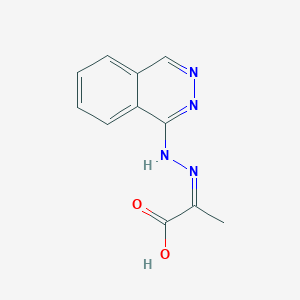
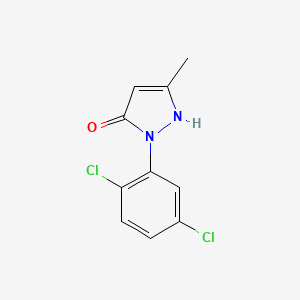
![(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride](/img/structure/B11725743.png)
![3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid](/img/structure/B11725748.png)
